N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide
CAS No.: 156214-80-1
Cat. No.: VC8077291
Molecular Formula: C13H29NO5Si
Molecular Weight: 307.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 156214-80-1 |
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Molecular Formula | C13H29NO5Si |
Molecular Weight | 307.46 g/mol |
IUPAC Name | 4-hydroxy-N-(3-triethoxysilylpropyl)butanamide |
Standard InChI | InChI=1S/C13H29NO5Si/c1-4-17-20(18-5-2,19-6-3)12-8-10-14-13(16)9-7-11-15/h15H,4-12H2,1-3H3,(H,14,16) |
Standard InChI Key | QKDAMFXBOUOVMF-UHFFFAOYSA-N |
SMILES | CCO[Si](CCCNC(=O)CCCO)(OCC)OCC |
Canonical SMILES | CCO[Si](CCCNC(=O)CCCO)(OCC)OCC |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide consists of a propyl chain linking a triethoxysilyl group () to a 4-hydroxybutyramide moiety (). The triethoxysilyl group undergoes hydrolysis in the presence of moisture to form silanol () groups, which condense with hydroxylated surfaces like glass or silicon dioxide . Concurrently, the hydroxybutyramide group provides a stable platform for covalent attachment of biomolecules via its primary alcohol and amide functionalities .
Physicochemical Characteristics
Key properties include:
Property | Value | Source |
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Molecular Weight | 307.46 g/mol | |
Hydrolysis Rate (pH 7) | ||
Surface Bond Density | ||
Thermal Stability | Stable up to |
Nuclear magnetic resonance (NMR) spectroscopy confirms the integrity of the silane and amide groups, with distinct peaks at (Si-CH), (OCHCH), and (NHCO). X-ray photoelectron spectroscopy (XPS) reveals a silicon-to-nitrogen atomic ratio of 1:1, validating stoichiometric synthesis .
Synthesis and Manufacturing Processes
Industrial Synthesis
The compound is synthesized via a two-step reaction:
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Amination: 3-Aminopropyltriethoxysilane reacts with 4-hydroxybutyric acid in toluene at , catalyzed by N,N-diisopropylethylamine (DIPEA).
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Purification: Unreacted precursors are removed via vacuum distillation, yielding >98% purity.
Critical parameters include maintaining anhydrous conditions to prevent premature hydrolysis of the triethoxysilyl group and controlling reaction stoichiometry to minimize dimerization.
Laboratory-Scale Derivatization
For microarray applications, glass slides are functionalized using a 1% (v/v) solution of N-(3-triethoxysilylpropyl)-4-hydroxybutyramide in ethanol . The process involves:
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Surface Activation: Piranha solution (, 50:50 v/v) cleans glass surfaces, generating hydroxyl groups .
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Silanization: Slides are immersed in the silane solution for 1 hour, followed by curing at under nitrogen to form covalent Si-O-Si bonds .
This method achieves a surface density of , sufficient for high-density DNA synthesis .
Applications in Biomedical and Materials Science
DNA and RNA Microarray Fabrication
The compound serves as a critical anchoring reagent in photolithographic nucleic acid synthesis. Key steps include:
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Surface Functionalization: Silanized glass slides provide hydroxyl groups for phosphoramidite coupling .
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Photodeprotection: UV light (365 nm) cleaves photolabile groups (e.g., NPPOC) to expose 5′-OH sites for nucleotide addition .
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Hybridization: Synthesized oligonucleotides bind complementary sequences with values as low as .
In a 2024 study, this approach enabled the synthesis of 524,288 unique RNA sequences on a single array with >98% coupling efficiency per step .
Biosensor Development
The hydroxybutyramide moiety immobilizes enzymes and antibodies on silica substrates. For example:
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Glucose oxidase attached via carbodiimide chemistry retains 92% activity after 30 days.
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Anti-IgG-functionalized sensors detect antigens at concentrations.
Role in High-Throughput Nucleic Acid Synthesis
Photolithographic RNA Synthesis
A 2024 breakthrough demonstrated the compound’s utility in RNA synthesis:
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Throughput: 262,144 unique 28-mer RNAs synthesized in parallel .
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Fidelity: Mass spectrometry confirmed <0.1% deletion errors .
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Modifications: 2′-O-PrOM-protected ribonucleotides incorporated without side reactions .
Comparison to Competing Technologies
Parameter | N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide | Dipodal Silanes |
---|---|---|
Functional Group Density | ||
Synthesis Cycles | >100 cycles without degradation | 40 cycles |
Cost per Slide | $12 | $28 |
Data from highlights its cost-effectiveness and durability in large-scale synthesis.
Research Findings and Experimental Case Studies
Oligonucleotide Synthesis Efficiency
A landmark 2001 study compared synthesis yields on silanized glass vs. controlled pore glass (CPG) :
Surface Stability Under Harsh Conditions
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Acidic Conditions (pH 2): 95% retention of functional groups after 24 hours.
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Thermal Stress: <5% decomposition at for 1 hour.
Future Directions and Recommendations
While N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide has revolutionized microarray technology, challenges remain:
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Scalability: Current synthesis methods require 8 hours per batch; microwave-assisted reactions could reduce this to 2 hours.
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Biocompatibility: Long-term cytotoxicity studies are needed for implantable biosensors.
Adoption in enzymatic DNA synthesis platforms and CRISPR guide RNA production represents promising avenues for further research .
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